REACTION_CXSMILES
|
[Mg].[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.[CH3:8][C:9](=[CH:12][CH2:13][CH3:14])[CH:10]=[O:11].[Cl-].[NH4+]>CCOCC>[CH3:8][C:9]([CH:10]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:12][CH2:13][CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CCCCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=CCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
While stirring and under a protective gas atmosphere (nitrogen) there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after initiation of the reaction
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for a further 12 hours
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
the supernatant ethereal solution is washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent, there
|
Type
|
DISTILLATION
|
Details
|
are fractionally distilled
|
Name
|
|
Type
|
|
Smiles
|
CC(=CCC)C(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.[CH3:8][C:9](=[CH:12][CH2:13][CH3:14])[CH:10]=[O:11].[Cl-].[NH4+]>CCOCC>[CH3:8][C:9]([CH:10]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:12][CH2:13][CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CCCCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)=CCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
While stirring and under a protective gas atmosphere (nitrogen) there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after initiation of the reaction
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for a further 12 hours
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
the supernatant ethereal solution is washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent, there
|
Type
|
DISTILLATION
|
Details
|
are fractionally distilled
|
Name
|
|
Type
|
|
Smiles
|
CC(=CCC)C(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |